molecular formula C10H14KN5O10P2 B12806298 Adenosine-5'-diphosphate monopotassium salt

Adenosine-5'-diphosphate monopotassium salt

Cat. No.: B12806298
M. Wt: 465.29 g/mol
InChI Key: ZNCWUOPIJTUALR-MCDZGGTQSA-M
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Description

Adenosine-5’-diphosphate monopotassium salt is a chemical compound with the empirical formula C10H14KN5O10P2 · 2H2O and a molecular weight of 501.32. It is a derivative of adenosine diphosphate, which is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound is commonly used in biochemical research and has significant roles in cellular energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate monopotassium salt can be synthesized through the dephosphorylation of adenosine-5’-triphosphate by ATPases. The reaction involves the removal of a phosphate group from adenosine-5’-triphosphate to form adenosine-5’-diphosphate, which is then combined with a potassium salt to form the monopotassium salt .

Industrial Production Methods: Industrial production of adenosine-5’-diphosphate monopotassium salt typically involves microbial fermentation processes. Bacterial sources are often used to produce the compound in large quantities, followed by purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-diphosphate monopotassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adenosine-5’-triphosphate.

    Reduction: It can be reduced to form adenosine-5’-monophosphate.

    Substitution: It can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of nucleophiles like hydroxide ions or amines.

Major Products:

    Oxidation: Adenosine-5’-triphosphate.

    Reduction: Adenosine-5’-monophosphate.

    Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    Adenosine-5’-triphosphate (ATP): A higher energy form of adenosine diphosphate with three phosphate groups.

    Adenosine-5’-monophosphate (AMP): A lower energy form with a single phosphate group.

    Adenosine: The nucleoside form without any phosphate groups.

Uniqueness: Adenosine-5’-diphosphate monopotassium salt is unique in its ability to act as an intermediate in the conversion between adenosine-5’-triphosphate and adenosine-5’-monophosphate. This intermediate role makes it essential in cellular energy transfer processes and signal transduction pathways .

Properties

Molecular Formula

C10H14KN5O10P2

Molecular Weight

465.29 g/mol

IUPAC Name

potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

InChI

InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

ZNCWUOPIJTUALR-MCDZGGTQSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+]

Origin of Product

United States

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